Vinaginsenoside R4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinaginsenoside R4 es un ginsenósido menor aislado de las hojas de Panax ginseng hidropónico. Es un tipo de saponina, que son glucósidos con una estructura distintiva que incluye una parte de azúcar unida a un triterpeno o aglicona esteroidea. This compound ha demostrado potencial para inhibir la biosíntesis de melanina sin efectos citotóxicos, lo que lo convierte en un candidato prometedor para aplicaciones de blanqueamiento de la piel .

Métodos De Preparación

Vinaginsenoside R4 se aísla típicamente de las hojas de Panax ginseng cultivado hidropónicamente. El proceso de aislamiento implica varios pasos, incluida la extracción, purificación e identificación utilizando métodos espectroscópicos como la espectrometría de masas de bombardeo de átomos rápidos (FAB-MS), resonancia magnética nuclear unidimensional (NMR), NMR bidimensional e espectroscopia infrarroja (IR)

Análisis De Reacciones Químicas

Vinaginsenoside R4 experimenta diversas reacciones químicas, incluida la hidrólisis, las reacciones de adición de hidratación y la deshidratación. Estas reacciones pueden conducir a la formación de diferentes ginsenósidos y compuestos relacionados. Por ejemplo, las condiciones alcalinas pueden producir compuestos como Rh16, Rh3, Rh1, F4 y Rk1 a través de la hidrólisis y la deshidratación . Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y enzimas que facilitan la descomposición y transformación de la estructura del ginsenósido.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of VGN4. A significant investigation demonstrated that VGN4 mitigates 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for neuronal damage. The compound was shown to:

- Reduce Cell Damage : VGN4 pretreatment decreased cell apoptosis and damage caused by oxidative stress.

- Enhance Antioxidant Activity : The treatment increased the activity of antioxidant enzymes such as superoxide dismutase and catalase, while also lowering reactive oxygen species levels.

- Modulate Signaling Pathways : VGN4 inhibited the nuclear factor-κB (NF-κB) pathway and affected the PI3K/Akt/GSK-3β signaling cascade, indicating its potential as a neuroprotective agent against neurodegenerative diseases .

Anti-inflammatory and Antioxidant Properties

VGN4 has been recognized for its anti-inflammatory and antioxidant capabilities, making it a candidate for therapeutic applications in various conditions associated with oxidative stress.

- Inhibition of Enzymes : Research indicated that VGN4 interacts with endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), which are crucial targets in the modulation of oxidative stress .

- Molecular Docking Studies : Computational analyses revealed that VGN4 exhibits favorable binding affinities with these enzymes, suggesting its potential role in drug development aimed at treating oxidative stress-related diseases such as diabetes and cardiovascular disorders .

Skin Whitening Applications

The melanogenic inhibitory activity of VGN4 has been explored in cosmetic applications, particularly for skin whitening.

- In Vitro and In Vivo Studies : In studies involving zebrafish models, VGN4 demonstrated significant inhibition of body pigmentation. At a concentration of 80 µM, it showed a melanogenic inhibitory activity of approximately 27.8% .

- Mechanism of Action : These findings suggest that VGN4 may function as a natural skin-whitening agent by modulating melanogenesis pathways.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción del vinaginsenoside R4 implica su interacción con objetivos moleculares y vías que regulan la biosíntesis de melanina y la neuroprotección. En la melanogénesis, el this compound inhibe la actividad de las enzimas involucradas en la producción de melanina, lo que lleva a una reducción de la pigmentación . En la neuroprotección, modula la vía de señalización PI3K / Akt / GSK-3β, reduciendo el estrés oxidativo y la apoptosis en las células neuronales . Este doble mecanismo destaca su potencial para aplicaciones tanto cosméticas como terapéuticas.

Comparación Con Compuestos Similares

Vinaginsenoside R4 es similar a otros ginsenósidos menores como el ginsenósido Rh6 y el vinaginsenoside R13, que también se aíslan de Panax ginseng . Estos compuestos comparten similitudes estructurales y exhiben actividades biológicas comparables, como la inhibición de la melanogénesis. El this compound es único en sus efectos inhibitorios específicos sobre la biosíntesis de melanina y sus propiedades neuroprotectoras. Otros compuestos similares incluyen ginsenósidos principales como Rc, Rg1, Rd y Rb3, que son más abundantes en el ginseng, pero pueden no tener las mismas aplicaciones específicas que el this compound .

Actividad Biológica

Vinaginsenoside R4 (VGN4) is a triterpenoid saponin derived from the leaves of Panax ginseng, a plant renowned for its medicinal properties. This compound has garnered attention for its various biological activities, particularly its neuroprotective effects and potential applications in skin whitening. This article reviews the current understanding of VGN4's biological activity, supported by empirical data and case studies.

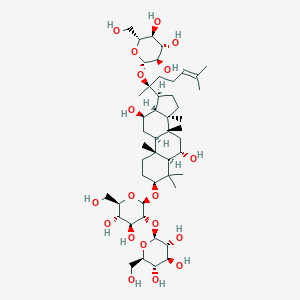

Structural Characteristics

VGN4 is characterized by its unique chemical structure, which includes sugar chains at the C-3 and C-20 positions of the aglycone, distinguishing it from other ginsenosides. Its molecular formula is C48H82O19 with a CAS number of 156009-80-2 .

Neuroprotective Effects

Recent studies have highlighted VGN4's neuroprotective properties, particularly against oxidative stress-induced neuronal damage. A study conducted on PC12 cells demonstrated that pretreatment with VGN4 significantly reduced cell apoptosis induced by 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease. The protective mechanism was linked to:

- Reduction of Reactive Oxygen Species (ROS) : VGN4 decreased ROS levels, which are known to contribute to cellular damage.

- Enhancement of Antioxidant Enzyme Activity : The compound increased the activities of superoxide dismutase and catalase, key enzymes in oxidative stress defense.

- Modulation of Signaling Pathways : VGN4 inhibited the nuclear factor-κB (NF-κB) pathway and the PI3K/Akt/GSK-3β signaling cascade, which are critical in cell survival and apoptosis regulation .

Table 1: Summary of Neuroprotective Effects of this compound

| Parameter | Effect Observed |

|---|---|

| ROS Levels | Decreased |

| Superoxide Dismutase Activity | Increased |

| Catalase Activity | Increased |

| NF-κB Nuclear Translocation | Inhibited |

| PI3K/Akt/GSK-3β Pathway Activity | Inhibited |

Melanogenesis Inhibition

In addition to its neuroprotective effects, VGN4 has been studied for its potential as a skin-whitening agent. Research involving in vitro and in vivo models demonstrated that VGN4 inhibits melanogenesis, the process responsible for skin pigmentation. In a zebrafish model, VGN4 exhibited a melanogenic inhibitory activity of 27.8% at a concentration of 80 µM. This suggests that VGN4 could serve as a novel cosmetic ingredient for skin lightening applications .

Table 2: Melanogenic Inhibition by this compound

| Compound | Melanogenic Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 27.8 | 80 |

| Ginsenoside Rh6 | 23.9 | 80 |

| Ginsenoside R13 | 35.2 | 80 |

Case Studies and Research Findings

- Neuroprotection Against Oxidative Stress : A study published in December 2020 investigated the protective effects of VGN4 on PC12 cells exposed to 6-OHDA. The findings indicated that VGN4 not only protected against cell death but also modulated critical signaling pathways involved in apoptosis .

- Skin Whitening Potential : Research conducted on zebrafish models highlighted the effectiveness of VGN4 in reducing pigmentation, suggesting its potential use in cosmetic formulations aimed at skin whitening .

- Comparative Analysis with Other Ginsenosides : A comparative study on various ginsenosides indicated that while many compounds exhibit some degree of melanogenic inhibition, VGN4 showed significant potential due to its unique structural features and biological activity .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.